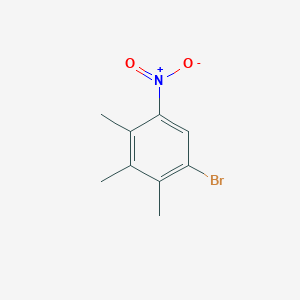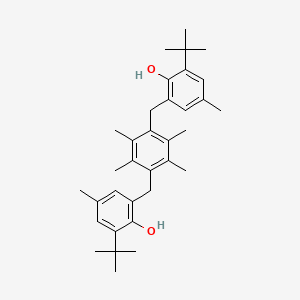
2-(2-(Dodecyloxy)-ethoxy)-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Dodecyloxy)-ethoxy)-ethylamine is an organic compound with the chemical formula C16H35NO2. It is a derivative of ethylamine, where the ethylamine group is substituted with a dodecyloxyethoxy group. This compound is known for its surfactant properties and is used in various industrial and scientific applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dodecyloxy)-ethoxy)-ethylamine typically involves the reaction of dodecyl alcohol with ethylene oxide to form 2-(dodecyloxy)ethanol. This intermediate is then reacted with ethylene oxide again to produce 2-(2-(dodecyloxy)-ethoxy)ethanol. Finally, this compound is aminated using ammonia or an amine source to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to maximize the efficiency of each step. The final product is purified using distillation or recrystallization techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Dodecyloxy)-ethoxy)-ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The ethoxy and dodecyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products Formed
Oxidation: Produces oxides or carboxylic acids.
Reduction: Yields simpler amines or alcohols.
Substitution: Forms various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(2-(Dodecyloxy)-ethoxy)-ethylamine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, cleaning agents, and other industrial formulations
Mécanisme D'action
The mechanism of action of 2-(2-(Dodecyloxy)-ethoxy)-ethylamine is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification, where it helps to stabilize emulsions by reducing the interfacial tension between oil and water phases. The molecular targets and pathways involved include interactions with lipid membranes and proteins, which facilitate the formation and stabilization of emulsions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dodecyloxy)ethanol
- Ethylene glycol monododecyl ether
- Diethylene glycol monododecyl ether
Uniqueness
2-(2-(Dodecyloxy)-ethoxy)-ethylamine is unique due to its dual ethoxy and dodecyloxy groups, which provide enhanced surfactant properties compared to similar compounds. This makes it particularly effective in applications requiring strong emulsification and surface activity .
Propriétés
Numéro CAS |
87498-40-6 |
|---|---|
Formule moléculaire |
C16H35NO2 |
Poids moléculaire |
273.45 g/mol |
Nom IUPAC |
2-(2-dodecoxyethoxy)ethanamine |
InChI |
InChI=1S/C16H35NO2/c1-2-3-4-5-6-7-8-9-10-11-13-18-15-16-19-14-12-17/h2-17H2,1H3 |
Clé InChI |
BCIBHRWNSVBNIW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



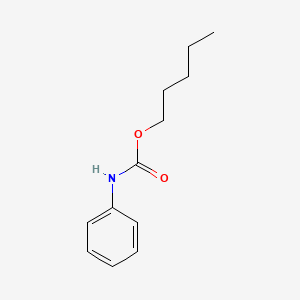
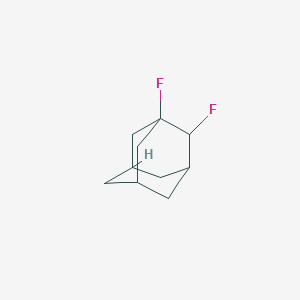
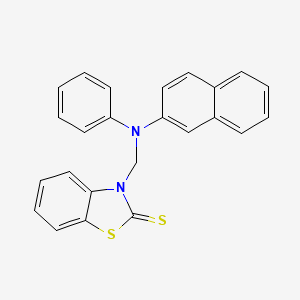

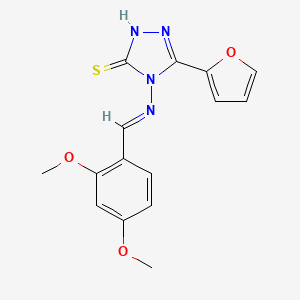
![2,2-dimethyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)ethyl]propanamide](/img/structure/B11963007.png)
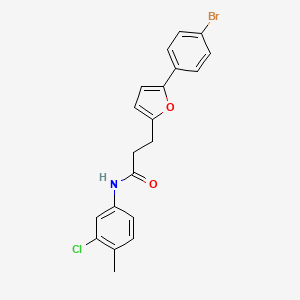

![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11963017.png)

